molecular formula C26H43ClN4O2S B2836374 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione CAS No. 369607-63-6

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

Cat. No.: B2836374
CAS No.: 369607-63-6
M. Wt: 511.17
InChI Key: BUEWVDJDRFFMFD-DYTRJAOYSA-N
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Description

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione is a complex organic compound with the molecular formula C26H43ClN4O2S This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a chlorobut-2-enyl sulfanyl group and a hexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Chlorobut-2-enyl Sulfanyl Group: This step involves the reaction of the purine core with 3-chlorobut-2-enyl sulfide under basic conditions to introduce the sulfanyl group.

    Attachment of the Hexadecyl Chain: The hexadecyl chain is introduced through alkylation reactions using hexadecyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobut-2-enyl group can be reduced to form the corresponding butyl group.

    Substitution: The chlorine atom in the chlorobut-2-enyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding butyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-octadecyl-3-methylpurine-2,6-dione: Similar structure but with an octadecyl chain instead of a hexadecyl chain.

    8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-ethylpurine-2,6-dione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long hexadecyl chain enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to similar compounds.

Properties

CAS No.

369607-63-6

Molecular Formula

C26H43ClN4O2S

Molecular Weight

511.17

IUPAC Name

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H43ClN4O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-31-22-23(30(3)25(33)29-24(22)32)28-26(31)34-20-18-21(2)27/h18H,4-17,19-20H2,1-3H3,(H,29,32,33)/b21-18+

InChI Key

BUEWVDJDRFFMFD-DYTRJAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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